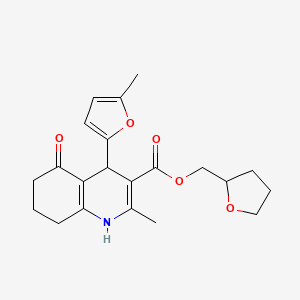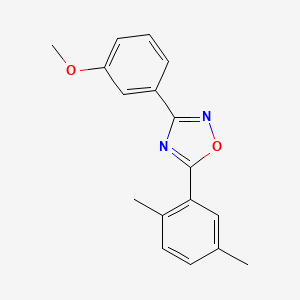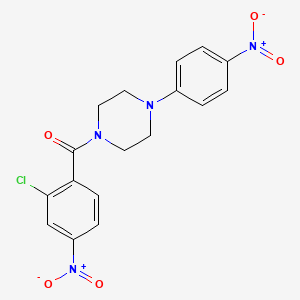![molecular formula C22H18ClN3O B5212037 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5212037.png)
7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol, also known as CPMAQ, is a quinoline-based compound that has been extensively studied for its potential applications in various scientific fields. CPMAQ is a synthetic compound that belongs to the class of quinoline derivatives, which has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol is not fully understood, but several studies have suggested that it acts by modulating various signaling pathways. 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been found to inhibit the activity of several enzymes, including topoisomerases, which are essential for DNA replication and repair. Additionally, 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been found to exhibit several biochemical and physiological effects. Several studies have reported that 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation. Moreover, 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been reported to modulate the immune system by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has several advantages for lab experiments, including its easy synthesis method and reproducibility. Additionally, 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been found to exhibit potent biological activity at low concentrations, which makes it an attractive compound for further studies. However, 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has some limitations, including its low solubility in water, which can limit its use in some experiments.
Orientations Futures
Several future directions for 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol research can be identified. One potential area of research is the development of 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol and its potential applications in various diseases. Moreover, 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol could be used as a lead compound for the development of new drugs with improved therapeutic efficacy.
Méthodes De Synthèse
7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol can be synthesized by reacting 4-chloroaniline with 6-methyl-2-pyridinecarboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with 8-hydroxyquinoline in the presence of acetic acid and sodium acetate to obtain 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol. This synthesis method has been reported in several scientific publications and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been extensively studied for its potential applications in various scientific fields, including cancer research, neurology, and immunology. Several studies have reported that 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation. Moreover, 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been reported to modulate the immune system by regulating the production of cytokines and chemokines.
Propriétés
IUPAC Name |
7-[(4-chlorophenyl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O/c1-14-4-2-6-19(25-14)26-20(16-7-10-17(23)11-8-16)18-12-9-15-5-3-13-24-21(15)22(18)27/h2-13,20,27H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVSIURCXDRPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)Cl)C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5211955.png)

![N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B5211994.png)

![2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline](/img/structure/B5212008.png)

![2,2-dimethyl-3-[(1-piperidinylacetyl)oxy]propyl 1-piperidinylacetate](/img/structure/B5212018.png)





